molecular formula C15H22N2O3S B2460856 N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide CAS No. 1797701-24-6

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide

Cat. No.: B2460856
CAS No.: 1797701-24-6
M. Wt: 310.41
InChI Key: GUVKBNBHGQMDSA-UHFFFAOYSA-N
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide is an organic compound that features a cyclopropane ring attached to a sulfonamide group, with a methoxypiperidinylphenyl substituent

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-20-14-8-10-17(11-9-14)13-4-2-12(3-5-13)16-21(18,19)15-6-7-15/h2-5,14-16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVKBNBHGQMDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a phenylcyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(4-(4-hydroxypiperidin-1-yl)phenyl)cyclopropanesulfonamide.

    Reduction: Formation of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfinamide.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide
  • N-(4-(4-methoxypiperidin-1-yl)phenyl)pent-4-enamide

Uniqueness

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications.

Biological Activity

N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclopropanesulfonamide is an organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

Chemical Structure:
The compound features a cyclopropane ring attached to a sulfonamide group, with a methoxypiperidinylphenyl substituent. Its molecular formula is C15H20N2O3S, and it possesses a unique structural configuration that influences its biological properties.

Synthesis:
The synthesis typically involves a multi-step process, including nucleophilic substitution reactions. A common method is the reaction of a piperidine derivative with phenylcyclopropanesulfonyl chloride in an organic solvent like dichloromethane or tetrahydrofuran, using a base such as triethylamine to facilitate the reaction.

Biological Activity

This compound has been investigated for various biological activities:

  • Antiinflammatory Effects:
    • Studies have indicated that this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, it may act on cyclooxygenase enzymes, which are critical in the inflammatory response.
  • Analgesic Properties:
    • The compound has been evaluated for its analgesic effects, showing potential in pain management through modulation of pain pathways.
  • Receptor Binding Studies:
    • As a ligand in receptor binding studies, this compound interacts with various receptors, potentially influencing their activity and providing insights into drug design.

The mechanism of action involves binding to specific molecular targets, modulating their activity. It may act as an enzyme inhibitor by blocking substrate access to active sites. The precise pathways depend on the biological context and the specific receptors or enzymes involved.

Table 1: Summary of Biological Activities

Activity TypeFindings
AntiinflammatoryInhibition of cyclooxygenase pathways; potential reduction in inflammation.
AnalgesicModulation of pain pathways; effectiveness in pain management studies.
Receptor InteractionBinding studies indicating potential for drug design applications.

Case Study Example

A recent study explored the anti-inflammatory effects of this compound in animal models. The results demonstrated a significant reduction in inflammatory markers compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

This compound is compared with similar compounds to highlight its unique properties:

Compound NameUnique Features
N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamideLacks cyclopropane ring; different steric properties
N-(4-(4-methoxypiperidin-1-yl)phenyl)pent-4-enamideMore flexible structure; altered biological interactions

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